1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
Overview
Description
1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane is an organic compound with the molecular formula C9H13Br and a molecular weight of 201.1 g/mol . This compound is characterized by the presence of a bromine atom, a double bond, and a triple bond within its heptane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane typically involves the bromination of 6,6-dimethyl-2-ene-4-yne-heptane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or carbon tetrachloride .
Chemical Reactions Analysis
1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double and triple bonds in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, and reduced to form alkanes or alkenes.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It may be utilized in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double and triple bonds provide sites for addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane can be compared with other similar compounds such as:
1-Bromo-2-ene-4-yne-heptane: Lacks the dimethyl groups, resulting in different reactivity and applications.
6,6-Dimethyl-2-ene-4-yne-heptane: Without the bromine atom, it exhibits different chemical behavior and reactivity.
1-Chloro-6,6-dimethyl-2-ene-4-yne-heptane: The presence of chlorine instead of bromine affects its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
(Z)-1-bromo-6,6-dimethylhept-2-en-4-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZFSILFGXCC-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274784 | |
Record name | (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78629-19-3 | |
Record name | (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78629-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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